![molecular formula C25H27N5O2 B2426121 N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1216990-78-1](/img/structure/B2426121.png)

N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

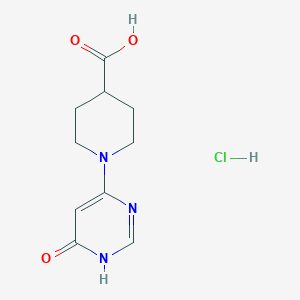

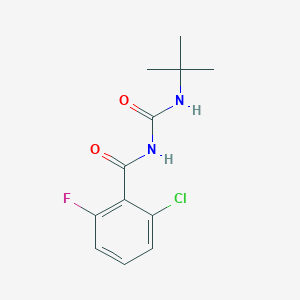

N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.

BenchChem offers high-quality N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to [1,2,4]triazolo[4,3-b]pyridazines have been explored extensively. For instance, a study by Sallam et al. (2021) focused on the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. Their research included detailed spectroscopic techniques and crystallography to elucidate the compound's structure, highlighting the importance of structural analysis in medicinal chemistry (Sallam et al., 2021).

Antiproliferative and Antimicrobial Activities

Several studies have investigated the antiproliferative and antimicrobial activities of triazolo[4,3-b]pyridazine derivatives. For instance, research by Ilić et al. (2011) found that certain [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives inhibited the proliferation of endothelial and tumor cells, indicating potential for cancer treatment (Ilić et al., 2011). Additionally, Kumar et al. (2019) synthesized analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines that exhibited anticancer and antimicrobial activities, suggesting a broad spectrum of biological effects (Kumar et al., 2019).

Antiviral Activity

The antiviral properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives have also been a subject of research. Shamroukh and Ali (2008) discovered that certain novel derivatives demonstrated promising activity against the hepatitis-A virus, indicating potential therapeutic applications in virology (Shamroukh & Ali, 2008).

Synthesis Methods and Biological Assessment

The development of novel synthesis methods for these compounds has been crucial for exploring their biological properties. Karpina et al. (2019) developed a new method for synthesizing a diverse set of acetamides, including [1,2,4]triazolo[4,3-a]pyridine derivatives, and assessed their pharmacological activity, demonstrating the significance of innovative synthesis techniques in drug discovery (Karpina et al., 2019).

Mechanism of Action

Target of Action

The primary targets of CHEMBL4556358 are currently unknown. Identifying the compound’s primary targets is a crucial step in understanding its mechanism of action . This process involves extensive research and experimentation, often using databases like ChEMBL, which contain information about the interactions between compounds and protein targets .

Mode of Action

The prediction of drug-target interactions is a critical component of the drug discovery process . Various artificial intelligence algorithms and machine learning models are employed to predict these interactions . The compound’s mode of action can be elucidated through such predictive models, which can provide insights into how the compound interacts with its targets and the resulting changes .

Biochemical Pathways

The biochemical pathways affected by CHEMBL4556358 are yet to be determined. Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways . Understanding the affected pathways and their downstream effects is essential for comprehending the compound’s overall impact on the organism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL4556358 are currently unknown. These properties play a significant role in determining the bioavailability of a compound . Tools like ADMETlab and admetSAR can be used to predict these properties, thereby providing insights into how the compound behaves in the body .

Result of Action

Understanding these effects is crucial for determining the compound’s therapeutic potential

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, and pH can affect the compound’s stability and activity . Furthermore, the compound’s interaction with other substances in the environment can also influence its action .

properties

IUPAC Name |

N-(4-butylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-4-5-6-19-8-11-21(12-9-19)26-24(31)16-29-25(32)30-23(28-29)14-13-22(27-30)20-10-7-17(2)18(3)15-20/h7-15H,4-6,16H2,1-3H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZVMMJQCHZERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)

![7-Fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426041.png)

![2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide](/img/structure/B2426048.png)

![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]pyrimidine](/img/structure/B2426057.png)

![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2426060.png)